(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one
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Overview
Description
The compound (4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its pentacyclic core and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the oxidation state of the molecule.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
Carbonyl Compounds: Such as aldehydes and ketones, which share some reactivity patterns with the compound .
Uniqueness
What sets this compound apart is its complex pentacyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C33H49N3O3 |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C33H49N3O3/c1-21(7-12-29(38)35-15-17-39-18-16-35)25-9-10-26-24-8-11-28-31(3,4)30-23(20-34-36(30)22(2)37)19-33(28,6)27(24)13-14-32(25,26)5/h11,20-21,24-27H,7-10,12-19H2,1-6H3/t21-,24+,25-,26+,27+,32-,33-/m1/s1 |
InChI Key |
UFAGXNKZKGGREZ-DAMQFFQQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N1CCOCC1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC6=C(C5(C)C)N(N=C6)C(=O)C)C)C |
Canonical SMILES |
CC(CCC(=O)N1CCOCC1)C2CCC3C2(CCC4C3CC=C5C4(CC6=C(C5(C)C)N(N=C6)C(=O)C)C)C |
Origin of Product |
United States |
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